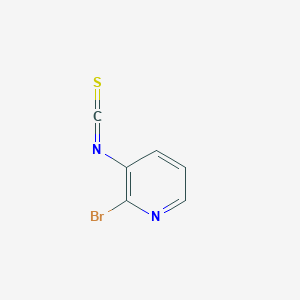

2-Bromo-3-isothiocyanatopyridine

Description

2-Bromo-3-isothiocyanatopyridine is a pyridine derivative featuring bromine and isothiocyanate functional groups at positions 2 and 3, respectively. The isothiocyanate group (-NCS) is highly reactive, enabling applications in organic synthesis, particularly in forming thiourea derivatives via nucleophilic addition.

Properties

IUPAC Name |

2-bromo-3-isothiocyanatopyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrN2S/c7-6-5(9-4-10)2-1-3-8-6/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGHQZIPWRBCPLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Br)N=C=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-Bromo-3-isothiocyanatopyridine typically involves the reaction of 2-bromo-3-aminopyridine with thiophosgene or other thiocarbonyl transfer reagents. One common method involves the use of thiophosgene in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product .

Industrial Production Methods: Industrial production of 2-Bromo-3-isothiocyanatopyridine may involve a one-pot synthesis approach. This method includes the aqueous iron (III) chloride-mediated desulfurization of a dithiocarbamate salt, which is generated in situ by treating 2-bromo-3-aminopyridine with carbon disulfide in the presence of a base like DABCO or sodium hydride .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-isothiocyanatopyridine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols.

Cycloaddition Reactions: It can participate in [3+2] cycloaddition reactions with isocyanides to form heterocyclic compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Cycloaddition Reactions: These reactions often use copper catalysts and proceed under ligand-free conditions.

Major Products Formed:

Nucleophilic Substitution: Substituted pyridine derivatives.

Cycloaddition Reactions: Heterocyclic compounds such as benzo[d]imidazo[5,1-b]thiazoles.

Scientific Research Applications

2-Bromo-3-isothiocyanatopyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-3-isothiocyanatopyridine involves its reactivity towards nucleophiles and its ability to participate in cycloaddition reactions. The isothiocyanate group is highly electrophilic, making it reactive towards nucleophiles, while the bromine atom can be substituted in various reactions. These properties enable the compound to form complex heterocyclic structures that can interact with biological targets .

Comparison with Similar Compounds

The following analysis compares 2-Bromo-3-isothiocyanatopyridine with two structurally analogous bromopyridines from the provided evidence: 2-Bromo-3-methylpyridine (CAS 3430-17-9) and 2-Amino-5-bromo-3-iodopyridine (CAS 381233-96-1). Key differences in substituents, safety protocols, and molecular properties are highlighted.

Structural and Functional Group Comparison

Key Insights :

- The isothiocyanate group in the target compound contrasts with the methyl group in 2-Bromo-3-methylpyridine, which lacks reactivity.

- The amino and iodo groups in 2-Amino-5-bromo-3-iodopyridine enable diverse reactivity (e.g., halogen exchange, diazotization) .

Key Insights :

- 2-Amino-5-bromo-3-iodopyridine lacks documented hazards in the evidence, suggesting lower immediate risks .

Physical and Chemical Properties

Limited data are available in the evidence for quantitative comparisons. However:

- 2-Bromo-3-methylpyridine: Molecular weight = 172.02 g/mol (calculated from C₆H₆BrN). No melting/boiling points or solubility data are provided .

- 2-Amino-5-bromo-3-iodopyridine: Molecular weight = 354.92 g/mol. No additional physical properties are listed .

Biological Activity

2-Bromo-3-isothiocyanatopyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

2-Bromo-3-isothiocyanatopyridine is characterized by the presence of a bromine atom and an isothiocyanate functional group attached to a pyridine ring. Its molecular formula is C_6H_4BrN_2S, and it exhibits unique chemical properties that contribute to its biological activities.

Biological Activity Overview

The biological activities of 2-bromo-3-isothiocyanatopyridine can be categorized into several key areas:

- Antimicrobial Activity : Studies have demonstrated that this compound exhibits significant antimicrobial properties against a range of bacterial strains.

- Anticancer Properties : Research indicates that 2-bromo-3-isothiocyanatopyridine has cytotoxic effects on various cancer cell lines, promoting apoptosis and inhibiting cell proliferation.

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which may contribute to its therapeutic effects.

The mechanisms through which 2-bromo-3-isothiocyanatopyridine exerts its biological effects are multifaceted:

- Reactive Species Formation : The isothiocyanate group can react with cellular nucleophiles, leading to the formation of reactive species that can induce cellular stress and apoptosis.

- Targeting Specific Pathways : Evidence suggests that this compound may modulate signaling pathways involved in inflammation and cancer progression.

Table 1: Biological Activity Summary

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli, S. aureus | |

| Anticancer | Induces apoptosis in breast cancer cells | |

| Enzyme Inhibition | Inhibits specific kinases |

Case Study 1: Anticancer Activity

A study conducted on various human cancer cell lines revealed that 2-bromo-3-isothiocyanatopyridine significantly reduced cell viability in a dose-dependent manner. The compound was particularly effective against breast cancer cells, with an IC50 value of approximately 15 µM. Mechanistic studies indicated that the compound induced apoptosis through the activation of caspase pathways.

Case Study 2: Antimicrobial Efficacy

In another study, the antimicrobial efficacy of 2-bromo-3-isothiocyanatopyridine was evaluated against common pathogens such as E. coli and S. aureus. The results showed an inhibition zone diameter of up to 20 mm at a concentration of 100 µg/mL, indicating potent antibacterial activity.

Research Findings

Recent research has focused on optimizing the synthesis of 2-bromo-3-isothiocyanatopyridine for enhanced biological activity. A one-pot synthesis method using amines has been developed, allowing for higher yields and purities of the final product. This advancement facilitates further investigation into the compound's therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.